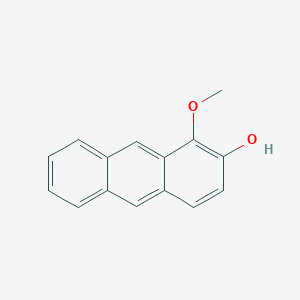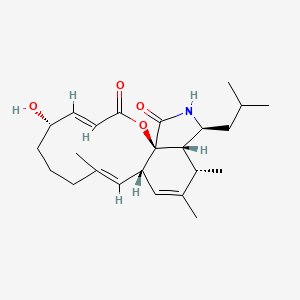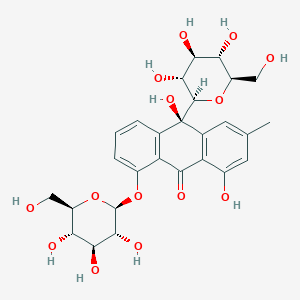![molecular formula C16H24O6 B1259649 (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol](/img/structure/B1259649.png)
(E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciguatoxin ABC ring fragment is a polycyclic ether compound that forms part of the larger ciguatoxin molecule. Ciguatoxins are potent neurotoxins produced by marine dinoflagellates and are responsible for ciguatera fish poisoning, which affects humans who consume contaminated fish . The ABC ring fragment consists of a linear sequence of three trans-fused oxacycles, including one oxepine and two pyrans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol involves a combination of asymmetric alkylation and ring-closing metathesis reactions. The process begins with the alkylation of a t-butyl ester with an iodide corresponding to the AB ring. The use of N,N’-dimethylpropyleneurea as a co-solvent and butyllithium as a base significantly improves the yield and selectivity of the desired product . The ring-closing metathesis reaction is then employed to form the oxacycles, resulting in the ABC ring fragment .
Industrial Production Methods: Industrial production of (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[850The synthesis is typically carried out in research laboratories under controlled conditions to ensure high stereoselectivity and yield .
Types of Reactions:
Oxidation: The this compound can undergo oxidation reactions, which may introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Ciguatoxin ABC ring fragment has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of polycyclic ethers.
Biology: Researchers use it to investigate the mechanisms of ciguatoxin toxicity and its effects on marine ecosystems.
Medicine: The compound is studied for its potential therapeutic applications and as a tool for developing antidotes for ciguatera poisoning.
Mecanismo De Acción
Ciguatoxin ABC ring fragment exerts its effects by binding to voltage-gated sodium channels in nerve cells, leading to their prolonged activation. This results in the continuous influx of sodium ions, causing depolarization and subsequent neurological symptoms. The molecular targets include specific sites on the sodium channel proteins, and the pathways involved are related to the disruption of normal ion flow and signal transmission in neurons .
Comparación Con Compuestos Similares
Ciguatoxin CTX3C: Another ciguatoxin variant with a similar polycyclic ether structure.
Maitotoxin: A highly potent marine toxin with a complex polyether structure.
Brevetoxin: A neurotoxin produced by marine dinoflagellates with a similar mechanism of action.
Uniqueness: The (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol is unique due to its specific arrangement of oxacycles and its role as a building block for the larger ciguatoxin molecule. Its synthesis requires highly stereoselective methods, making it a valuable compound for studying the chemistry and biology of marine toxins .
Propiedades
Fórmula molecular |
C16H24O6 |
|---|---|
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
(E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol |
InChI |
InChI=1S/C16H24O6/c17-9-10(18)6-7-11-3-1-4-13-16(21-11)14(19)15-12(22-13)5-2-8-20-15/h1,3,6-7,10-19H,2,4-5,8-9H2/b7-6+/t10-,11+,12+,13-,14-,15+,16-/m0/s1 |
Clave InChI |
UQBKARYLDQRSJF-MHXRFSLHSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)OC1 |
SMILES canónico |
C1CC2C(C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)OC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



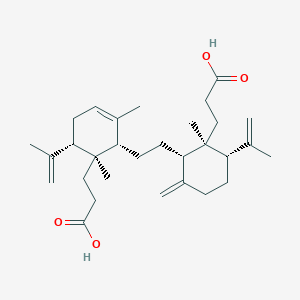


![18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)

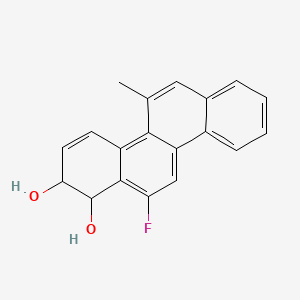
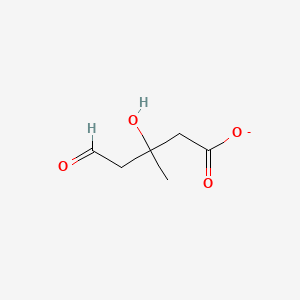
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)
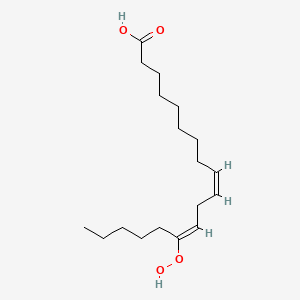
![(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259585.png)
